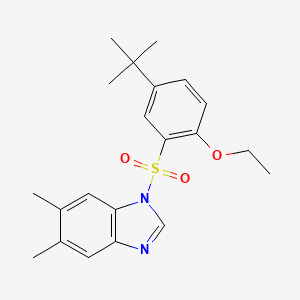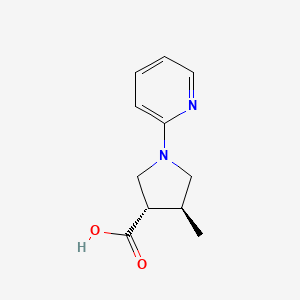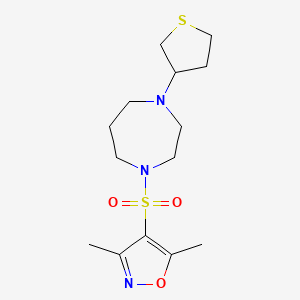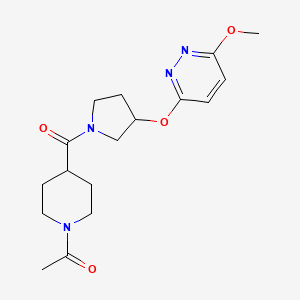
1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Mixed-Ligand Copper(II)-Sulfonamide Complexes
Research on mixed-ligand copper(II)-sulfonamide complexes, including derivatives like N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide, reveals their significant impact on DNA binding, cleavage, genotoxicity, and anticancer activity. These studies suggest the potential of sulfonamide derivatives in designing metal-based therapeutic agents with specific DNA interaction capabilities, leading to cell death primarily through apoptosis in human tumor cells (González-Álvarez et al., 2013).
Arylsulfonylation Products of Benzimidazoles
Investigations into the crystal structures of arylsulfonylation products of benzimidazoles highlight the versatility of sulfonamide groups in modifying molecular arrangements and enhancing interaction potentials, such as weak C—H...O hydrogen-bonding interactions. This research underscores the importance of sulfonamide derivatives in crystal engineering and the development of materials with specific physical properties (Okmanov et al., 2022).
Synthesis of Ultraviolet Absorbers
The synthesis of benzotriazole derivatives, such as 5-Chloro-2-[2Hydroxy-3-Tert-Butyl-5-(2-Methoxycarbonylethyl)-Phenyl]-2H-Benzotriazole, demonstrates the application of sulfonamide derivatives in creating effective ultraviolet absorbers. These compounds show promising results in protecting against UV radiation, indicating their potential use in sunscreen formulations and materials designed to prevent UV-induced damage (Hu Xiao-bo, 2006).
Organic Magnetic Materials
The synthesis and characterization of benzimidazole-based organic magnetic materials, incorporating tert-butyl and aminoxyl groups, offer insights into the role of hydrogen bonds in determining the magnetic properties of organic compounds. This research contributes to the development of organic magnetic materials with potential applications in data storage and spintronics (Ferrer et al., 2001).
Schiff Base Compounds with Bioactive Properties
Schiff base compounds derived from sulfonamide groups exhibit significant biological activities, including antibacterial, antifungal, and antioxidant properties. These findings underscore the potential of sulfonamide derivatives in the development of new therapeutic agents with diverse biological activities (Sirajuddin et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-7-26-19-9-8-16(21(4,5)6)12-20(19)27(24,25)23-13-22-17-10-14(2)15(3)11-18(17)23/h8-13H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJGRHYIRGOXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2547790.png)




![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]naphthoquinone](/img/structure/B2547796.png)

![5-[benzyl(methyl)sulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2547800.png)

![2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate](/img/structure/B2547804.png)
![Imidazo[1,5-a]pyridin-8-ylmethanol](/img/structure/B2547807.png)
![4-pentoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2547808.png)

